![molecular formula C20H12N2 B14682086 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 36411-64-0](/img/structure/B14682086.png)
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a cyanophenyl group and an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: This can be achieved through a Heck reaction, where a halogenated naphthalene derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a cyanide ion is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl linkage can be oxidized to form epoxides or diols.
Reduction: The nitrile groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile depends on its application. In organic electronics, its conjugated system allows for efficient electron transport, making it suitable for use in OLEDs. In biological systems, its interactions with cellular components can be studied to develop new imaging techniques or therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-Cyanophenyl)ethenyl]benzene-1-carbonitrile: Similar structure but with a benzene core instead of naphthalene.
4-[2-(4-Cyanophenyl)ethenyl]anthracene-1-carbonitrile: Similar structure but with an anthracene core.
Uniqueness
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices.
Propiedades
Número CAS |
36411-64-0 |
|---|---|
Fórmula molecular |
C20H12N2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
4-[2-(4-cyanophenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H12N2/c21-13-16-7-5-15(6-8-16)9-10-17-11-12-18(14-22)20-4-2-1-3-19(17)20/h1-12H |
Clave InChI |
QQRRUHGFHPHIPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC=C(C2=C1)C=CC3=CC=C(C=C3)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


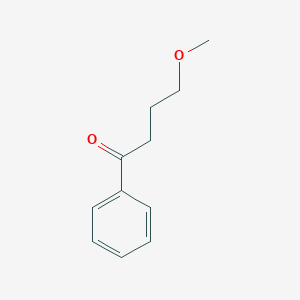



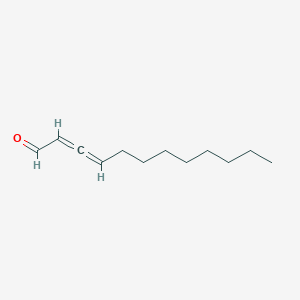


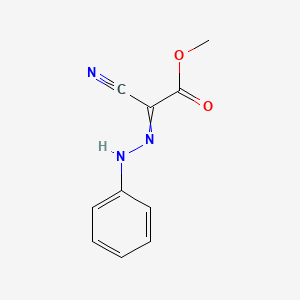
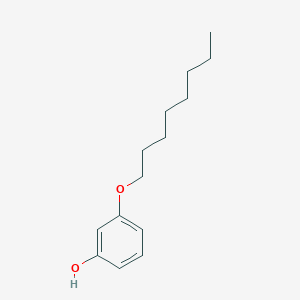
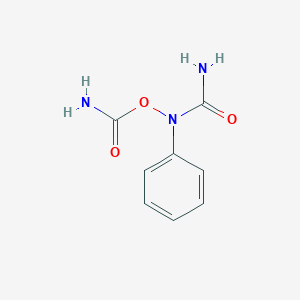

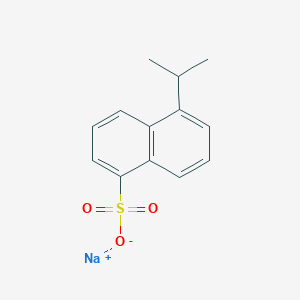
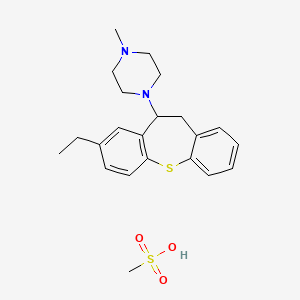
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
